molecular formula C21H20N2O4S B2359852 N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034611-49-7

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2359852
CAS No.: 2034611-49-7
M. Wt: 396.46
InChI Key: NHTZMGSKAOVJET-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that features a benzofuran ring, a methyloxazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and methyloxazole intermediates, followed by their coupling with a benzenesulfonamide derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide include other benzofuran derivatives, methyloxazole derivatives, and benzenesulfonamide derivatives. Examples include:

  • Benzofuran-2-yl derivatives
  • Methyloxazole-4-yl derivatives
  • Benzenesulfonamide derivatives

Uniqueness

What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-14(11-18-12-17-5-3-4-6-21(17)27-18)23-28(24,25)19-9-7-16(8-10-19)20-13-26-15(2)22-20/h3-10,12-14,23H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZMGSKAOVJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C)CC3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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